molecular formula C26H36O8 B1661836 Austalide H CAS No. 96817-10-6

Austalide H

Cat. No. B1661836
CAS RN: 96817-10-6
M. Wt: 476.6
InChI Key: LQLBJBHPDHBGLH-UHFFFAOYSA-N
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Description

Austalide H is a member of xanthenes.
Austalide H is a natural product found in Aspergillus ustus with data available.

Scientific Research Applications

Meroterpenoid Production in Alga-Derived Fungi

Austalide H, identified as a meroterpenoid, has been isolated from the lipophilic extract of alga-derived fungi Penicillium thomii and Penicillium lividum. This compound is part of a group that showed significant inhibitory activity against endo-1,3-β-D-Glucanase from the marine mollusk Pseudocardium sachalinensis (Sobolevskaya et al., 2016).

Structural Elucidation of Austalides

Research has focused on the detailed study of high-field 1H and 13C NMR spectra of austalides, including austalide H, derived from cultures of Aspergillus ustus. This study provided insights into the structure and conformation of these compounds (Horak et al., 1985).

Biosynthesis and Absolute Configuration Studies

Investigations into the biosynthesis and absolute configuration of austalide H and related compounds have been carried out. These studies involve isotope labeling and crystallographic analysis to understand the stereochemical course of cyclisation of the farnesyl-derived moiety in these compounds (Dillen et al., 1989).

Therapeutic Potential in Bone Diseases

Austalide K, closely related to austalide H, has shown potential in preventing osteoporosis by inhibiting osteoclast differentiation and promoting osteoblast differentiation. This suggests a potential therapeutic application for austalide compounds in bone diseases (Kim et al., 2021).

Antitumor Activities

Austalides V and W, related to austalide H, have demonstrated the ability to inhibit the propagation of prostate and bladder cancer cells. This indicates the potential for austalide compounds in cancer therapy (Antipova et al., 2019).

Inhibitors of Osteoclast Differentiation

Meroterpenoids, including austalides, from the marine fungus Penicillium rudallense have been found to inhibit osteoclast differentiation. This discovery opens avenues for using these compounds in treating bone-related diseases (Wang et al., 2019).

properties

CAS RN

96817-10-6

Product Name

Austalide H

Molecular Formula

C26H36O8

Molecular Weight

476.6

IUPAC Name

methyl 3-[7-hydroxy-8-(2-hydroxypropan-2-yl)-11-methoxy-4,5a,9-trimethyl-1-oxo-3,6,7,8,9a,10-hexahydro-[2]benzofuro[5,6-b]chromen-9-yl]propanoate

InChI

InChI=1S/C26H36O8/c1-13-15-12-33-23(29)19(15)21(32-7)14-10-17-25(4,9-8-18(28)31-6)22(24(2,3)30)16(27)11-26(17,5)34-20(13)14/h16-17,22,27,30H,8-12H2,1-7H3

InChI Key

LQLBJBHPDHBGLH-UHFFFAOYSA-N

SMILES

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC

Other CAS RN

96817-10-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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